Brivanib

Übersicht

Beschreibung

Brivanib is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a tyrosine kinase inhibitor, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR) pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Brivanib involves multiple steps, starting with the preparation of the indole and pyrrolo[2,1-f][1,2,4]triazinyl intermediates. The key steps include:

Formation of the Indole Intermediate: The indole moiety is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.

Formation of the Pyrrolo[2,1-f][1,2,4]triazinyl Intermediate: This intermediate is prepared via a cyclization reaction involving a suitable precursor.

Coupling Reaction: The final step involves coupling the indole and pyrrolo[2,1-f][1,2,4]triazinyl intermediates using a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Metabolic Activation and Biotransformation

Brivanib undergoes enzymatic conversion to its active metabolite, BMS-540215 , primarily mediated by CYP3A4 isoforms in the cytochrome P450 system .

-

Reaction :

-

Key pharmacokinetic data :

Biochemical Interactions and Inhibition Mechanisms

This compound directly inhibits tyrosine kinase activity through competitive binding at ATP-binding sites of VEGF-R2 and FGF-R1/2 .

Key Enzyme Inhibition Reactions

-

Phosphorylation inhibition : this compound reduces PDGF-BB-induced PDGFRβ phosphorylation in hepatic stellate cells (HSCs), critical for antifibrotic effects .

Proteomic and Transcriptional Effects

This compound modulates downstream signaling pathways:

-

Collagen synthesis : Reduces collagen Iα1 mRNA expression by 40–64% in bile duct ligation (BDL) models .

-

α-SMA suppression : Decreases α-smooth muscle actin (α-SMA) expression in HSCs, indicating reduced stellate cell activation .

Stability and Degradation Pathways

While specific degradation reactions (e.g., hydrolysis, oxidation) are not fully detailed in available literature, this compound’s stability is influenced by:

-

pH sensitivity : Optimal stability at physiological pH (7.4).

-

Metabolic clearance : Primarily hepatic, with fecal excretion of metabolites .

Synergistic Interactions

Combination with Notch3 silencing enhances apoptotic activity in hepatocellular carcinoma cells, linked to altered proteomic profiles (e.g., Annexin V-FITC assay) .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Brivanib has been primarily studied in the context of HCC but has also shown potential in other malignancies. Below are key findings from notable clinical trials:

Hepatocellular Carcinoma (HCC)

- Phase II Trials : Studies have evaluated this compound as both a first-line and second-line treatment for advanced HCC. In a phase II trial, this compound was administered at 800 mg daily to patients who had failed prior antiangiogenic treatments. The results indicated:

- Phase III Trials : The BRISK-PS study compared this compound with placebo in patients previously treated with sorafenib. The outcomes showed:

Combination Therapies

This compound is being explored in combination with other treatments:

- Transarterial Chemoembolization (TACE) : A phase III trial is assessing the efficacy of this compound as an adjuvant therapy alongside TACE in HCC patients .

- Chemotherapy Regimens : Investigations into the combination of this compound with cytotoxic agents like oxaliplatin have been initiated, although some studies were prematurely closed due to recruitment challenges .

Other Tumor Types

This compound's application extends beyond HCC:

- A randomized discontinuation trial evaluated its efficacy across multiple tumor types, including soft-tissue sarcomas and non-small-cell lung cancer. The study aimed to correlate FGF2 expression levels with treatment efficacy .

Safety Profile

This compound has generally been well-tolerated, though adverse effects have been reported:

- Common side effects include fatigue, decreased appetite, nausea, diarrhea, and hypertension .

- Serious adverse events led to discontinuation in a subset of patients but were manageable overall.

Summary Table of Clinical Findings

| Study Type | Treatment Regimen | Median OS | Tumor Response Rate | Common Adverse Events |

|---|---|---|---|---|

| Phase II | This compound 800 mg daily | 9.79 months | 4.3% | Fatigue, nausea, diarrhea |

| Phase III | This compound vs Placebo | 9.4 months | Not applicable | Hypertension, fatigue |

| Combination Trial | This compound + TACE | Ongoing | Not yet reported | To be determined |

Wirkmechanismus

The compound exerts its effects by inhibiting the activity of tyrosine kinases, specifically VEGFR-2 and FGFR. This inhibition disrupts the signaling pathways involved in angiogenesis and cell proliferation, leading to reduced tumor growth and metastasis . The molecular targets include the ATP-binding sites of these receptors, preventing their phosphorylation and subsequent activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Brivanib: Another VEGFR-2/FGFR inhibitor with a similar structure but different substituents.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with broader activity.

Sorafenib: Inhibits multiple kinases, including VEGFR and RAF kinases.

Uniqueness

This compound is unique due to its specific inhibition of VEGFR-2 and FGFR pathways, making it a promising candidate for targeted cancer therapy .

Eigenschaften

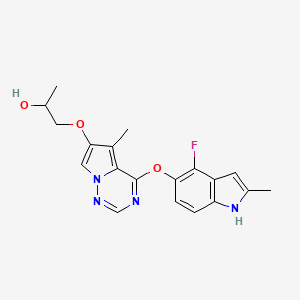

IUPAC Name |

1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUXEGQKLTGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.